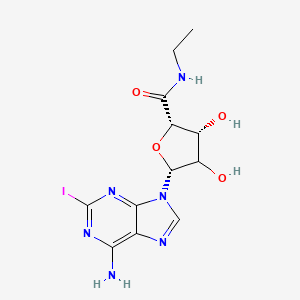

2-Iodo-NECA

Description

Overview of Adenosine (B11128) Receptor Subtypes and Their Diverse Signaling Mechanisms

Adenosine is a ubiquitous signaling molecule that exerts its physiological effects through four distinct G protein-coupled receptors (GPCRs): the A1, A2A, A2B, and A3 adenosine receptors (ARs). wikipedia.orgnih.gov These receptors are widely expressed throughout the body and are implicated in a vast array of physiological and pathological processes, including cardiac rhythm, immune function, and neurotransmission. nih.gov

The four subtypes are distinguished by their coupling to different G proteins, which in turn dictates their downstream signaling cascades. nih.gov

A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o). nih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov

A2A and A2B receptors generally couple to stimulatory G proteins (Gαs). nih.gov Their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. nih.gov The A2B receptor is also known to couple to Gq proteins, activating the phospholipase C pathway. nih.gov

This differential signaling allows adenosine to produce a wide range of, and sometimes opposing, effects depending on the receptor subtype and the tissue in which it is expressed. physiology.org

Historical Context of Adenosine Analog Development in Pharmacological Research

The journey to understand adenosine's role in physiology began over 80 years ago, with early studies highlighting its profound effects on the cardiovascular system. nih.gov The postulation of specific adenosine receptors came much later, spurred by the observation that methylxanthines like caffeine (B1668208) act as antagonists. nih.gov The subsequent cloning of the four receptor subtypes in the 1990s marked a new era in adenosine research. nih.gov

To probe the function of these newly identified receptors, scientists began to develop synthetic analogs of adenosine. One of the key early and non-selective agonists developed was 5'-N-ethylcarboxamidoadenosine (NECA). universiteitleiden.nl NECA proved to be a valuable tool due to its higher potency at most adenosine receptor subtypes compared to adenosine itself and its resistance to metabolic degradation. universiteitleiden.nl The development of such analogs has been crucial for characterizing the pharmacological profiles of the different receptor subtypes and for elucidating their physiological roles. nih.gov

Rationale for Investigating Halogenated Purine (B94841) Nucleosides, Specifically 2-Iodo-NECA

As research progressed, the focus shifted towards developing subtype-selective ligands to dissect the specific functions of each adenosine receptor. A key strategy in this endeavor has been the chemical modification of the purine ring of adenosine and its analogs. The C2 position of the purine core emerged as a particularly promising site for modification.

The introduction of substituents at the C2 position, including halogens, was found to significantly alter the affinity and selectivity of adenosine analogs for the different receptor subtypes. semanticscholar.org Halogenation, in particular, offered a way to modulate the electronic and steric properties of the ligand, potentially leading to enhanced binding at specific receptors. mazums.ac.ir The synthesis of 2-iodo derivatives, such as this compound, was a logical step in this systematic exploration. semanticscholar.orgnih.gov The iodine atom, being a relatively large and electron-withdrawing halogen, was expected to confer unique pharmacological properties to the NECA scaffold. tcu.edu This rationale drove the synthesis and characterization of this compound and other halogenated purine nucleosides. nih.govmdpi.com

Scope and Academic Research Objectives Pertaining to this compound

The primary academic research objective for synthesizing and studying this compound was to characterize its binding affinity and functional activity at the four human adenosine receptor subtypes. This involved:

Synthesis: Developing a reliable chemical pathway to introduce an iodine atom at the C2 position of the NECA molecule. nih.gov

Pharmacological Characterization: Conducting radioligand binding assays to determine the affinity (Ki values) of this compound for the A1, A2A, and A3 receptors. semanticscholar.orgmdpi.com For the A2B receptor, where suitable radioligands were often lacking, functional assays measuring adenylyl cyclase activity were employed to determine potency (EC50 values). nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies: Using this compound as a chemical intermediate or a reference compound to understand how further modifications at other positions on the purine ring or the ribose moiety would affect receptor interaction. nih.govnih.gov For instance, the 2-iodo group serves as a useful synthetic handle for introducing other chemical groups via cross-coupling reactions. nih.gov

The ultimate goal was to utilize the data obtained from these studies to build a more comprehensive understanding of the structural requirements for ligand recognition and activation of adenosine receptors, which could inform the design of more potent and selective research tools and potential therapeutic agents.

Research Findings in Data Tables

The following tables summarize key research findings related to the binding affinities of this compound and related compounds at human adenosine receptors.

Table 1: Binding Affinity (Ki, nM) of this compound at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| This compound | Data not consistently reported in searches | Data not consistently reported in searches | Data not consistently reported in searches |

| NECA (Reference) | 18.2 nih.gov | 12.4 nih.gov | 35.7 nih.gov |

Binding assays were typically performed on membranes from Chinese hamster ovary (CHO) cells stably expressing the respective human adenosine receptor subtype. semanticscholar.orgmdpi.com

Table 2: Functional Potency (EC50, nM) of NECA at the Human A2B Adenosine Receptor

| Compound | A2B EC50 (nM) |

| NECA (Reference) | 155 nih.gov |

Functional potency is often determined by measuring the compound's ability to stimulate cAMP accumulation in cells expressing the A2B receptor. nih.gov

Note: Specific binding affinity (Ki) values for this compound itself were not consistently available in the searched literature, which often used it as a synthetic intermediate for creating other derivatives. nih.govnih.gov The tables present data for the parent compound, NECA, to provide context for the pharmacological landscape these analogs inhabit.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15IN6O4 |

|---|---|

Molecular Weight |

434.19 g/mol |

IUPAC Name |

(2S,3R,5R)-5-(6-amino-2-iodopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C12H15IN6O4/c1-2-15-10(22)7-5(20)6(21)11(23-7)19-3-16-4-8(14)17-12(13)18-9(4)19/h3,5-7,11,20-21H,2H2,1H3,(H,15,22)(H2,14,17,18)/t5-,6?,7+,11-/m1/s1 |

InChI Key |

YEBHQRSEUJCFMN-MYLVMTIQSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Iodo Neca

Strategies for the Introduction of the 2-Iodo Moiety in Adenosine (B11128) Nucleosides

The introduction of the iodine atom at the C2 position of the adenosine scaffold is a critical step in the synthesis of 2-Iodo-NECA and its analogues. This transformation is typically achieved through the use of protected adenosine precursors and regioselective iodination methods.

Precursors and Synthetic Intermediates for this compound

The synthesis of this compound generally commences from readily available adenosine. To facilitate selective modifications and prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are typically protected. A common strategy involves the acetylation of the 2', 3', and 5' hydroxyl groups to yield 2',3',5'-tri-O-acetyladenosine.

A key intermediate in many synthetic routes is 2-iodoadenosine (B13990) . This compound can be prepared from adenosine through a diazotization-iodination sequence or by starting from a pre-functionalized purine (B94841) ring before glycosylation. Commercially available 2-iodoadenosine serves as a convenient starting material for further derivatization.

For the synthesis of more complex analogues, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine is a pivotal intermediate. nih.gov This precursor allows for sequential and selective substitutions at both the C6 and C2 positions of the purine ring, providing a versatile platform for the synthesis of a wide range of 2,6-disubstituted adenosine derivatives. nih.gov

| Precursor/Intermediate | Starting Material | Key Transformation(s) |

| 2',3',5'-tri-O-acetyladenosine | Adenosine | Acetylation |

| 2-Iodoadenosine | Adenosine / 2-Iodoadenine | Diazotization-iodination / Glycosylation |

| 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine | 2',3',5'-tri-O-acetyl-2-iodoadenosine | Chlorination of the purine C6 position |

Regioselective Iodination Techniques

The regioselective introduction of iodine at the C2 position of the adenine (B156593) ring is a challenging yet crucial step. Direct iodination of adenosine is often not feasible due to the multiple reactive sites on the purine ring. Therefore, indirect methods are commonly employed.

One established method involves the Sandmeyer-type reaction on a 2-aminoadenosine (B16350) precursor. The 2-amino group can be diazotized and subsequently displaced by an iodide ion.

A more contemporary approach involves the lithiation of a suitably protected adenosine derivative at the C2 position, followed by quenching with an iodine source. This method offers high regioselectivity. More recently, a Minisci-type borylation of unprotected adenosine at the C2 position has been developed, which, followed by a subsequent iodination step, presents a novel route for C2-functionalization. nih.gov

Post-Iodination Functionalization and Analogue Synthesis

With the 2-iodo moiety in place, the scaffold is primed for a variety of functionalization reactions to generate diverse analogues of this compound. These modifications are primarily focused on the C2 and N6 positions of the purine ring, as well as the ribose moiety.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) at the C2 Position

The carbon-iodine bond at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov

The Sonogashira coupling reaction is widely used to introduce alkynyl groups at the C2 position. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of 2-iodoadenosine derivatives with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylethylamine). researchgate.netrsc.org This method has been successfully employed for the synthesis of 2-alkynyladenosine analogues. nih.gov

The Suzuki coupling reaction provides a means to introduce aryl or vinyl substituents at the C2 position. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction pairs the 2-iodo derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org The Suzuki reaction is known for its mild reaction conditions and tolerance of various functional groups.

| Cross-Coupling Reaction | Reagents and Conditions | C2-Substituent Introduced |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Suzuki Coupling | Organoboron reagent, Pd catalyst, base | Aryl, Vinyl |

N6-Substitutions and Their Chemical Synthesis

Modifications at the N6 position of the purine ring are crucial for modulating the biological activity of adenosine analogues. The synthesis of N6-substituted derivatives often involves the nucleophilic displacement of a leaving group at the C6 position, such as a chlorine atom. researchgate.net

Starting from a 6-chloropurine (B14466) derivative, reaction with a primary or secondary amine leads to the formation of the corresponding N6-substituted adenosine analogue. For the synthesis of this compound, the ethylcarboxamido group is introduced at the 5' position, and the N6-position remains as an amino group. However, for the synthesis of N6-substituted analogues of this compound, the N6-amino group can be alkylated or arylated. The Dimroth rearrangement of 1-N-substituted adenosines can also be utilized to synthesize N6-substituted compounds. nih.gov

Ribose Moiety Modifications and 5'-Uronamide Derivatization

Alterations to the ribose moiety, particularly at the 5' position, are a key feature of NECA and its analogues. The synthesis of 5'-uronamide derivatives involves the selective oxidation of the primary 5'-hydroxyl group of a protected adenosine nucleoside to a carboxylic acid. nih.gov This oxidation can be achieved using reagents such as ruthenium tetroxide. nih.gov

Structural Characterization Techniques for this compound and its Analogues

The unambiguous determination of the structure of this compound and its derivatives is paramount. A combination of spectroscopic and crystallographic techniques is employed to confirm the identity, purity, and three-dimensional arrangement of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of a this compound analogue would exhibit characteristic signals for the protons on the purine ring (e.g., H-8), the ribose sugar, and the N-ethyl group. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For instance, the anomeric proton (H-1') of the ribose typically appears as a distinct doublet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shift of the carbon directly bonded to the iodine (C-2) would be significantly affected by the heavy atom effect.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Analogues

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Purine H-8 | ~8.0 - 8.5 | Singlet |

| Ribose H-1' | ~5.8 - 6.2 | Doublet |

| Ribose H-2', H-3', H-4', H-5' | ~4.0 - 5.0 | Multiplets |

| Ethyl CH₂ | ~3.2 - 3.6 | Quartet |

| Ethyl CH₃ | ~1.0 - 1.4 | Triplet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For iodo-containing compounds, the presence of iodine (¹²⁷I isotope) results in a characteristic isotopic pattern. nih.govnih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Analysis | Expected Information |

|---|---|

| Molecular Ion Peak [M+H]⁺ | Corresponds to the molecular weight of the protonated molecule. For C₁₂H₁₅IN₆O₄, the expected m/z would be approximately 435.02. |

| Isotopic Pattern | The presence of the single stable isotope of iodine (¹²⁷I) simplifies the isotopic pattern compared to compounds with chlorine or bromine. |

| Key Fragment Ions | Fragmentation may involve the loss of the N-ethylcarboxamide group, cleavage of the glycosidic bond, or loss of the iodine atom. |

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. nih.gov This technique can confirm the stereochemistry of the ribose sugar and the conformation of the glycosidic bond. While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail. nih.gov The analysis of a crystal structure would provide exact bond lengths, bond angles, and torsional angles, offering deep insights into the molecule's conformation.

Molecular Interactions of 2 Iodo Neca with Adenosine Receptors

Quantitative Receptor Binding Studies

Quantitative analysis of the binding affinity of 2-Iodo-NECA at the different adenosine (B11128) receptor subtypes is crucial for understanding its pharmacological profile. This is typically achieved through radioligand binding assays.

The affinity of a ligand for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

While this compound is often synthesized as a chemical intermediate for the creation of other 2-substituted adenosine derivatives, comprehensive and direct binding data for this compound at all four human adenosine receptor subtypes is not extensively reported in single studies. However, research on related compounds provides valuable context. For instance, studies on various 2-substituted NECA derivatives have been conducted to explore their affinity and selectivity. In one such study, it was noted that the introduction of a 2-iodo derivative resulted in a reduced affinity for both A2A and A3 adenosine receptors when compared to a related N6-substituted compound. frontiersin.org

For comparative context, the parent compound, NECA, is a high-affinity agonist at A1, A2A, and A3 receptors, with Ki values typically in the nanomolar range, and it also acts as an agonist at the A2B receptor, though generally with lower potency. mdpi.com

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) |

|---|---|---|---|---|

| NECA | 14 | 20 | 2.4 | 6.2 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Subtype selectivity is a critical aspect of a ligand's profile, indicating its preference for one receptor subtype over others. It is typically expressed as a ratio of the Ki values. For example, a high A3/A1 ratio signifies higher selectivity for the A1 receptor.

Due to the lack of a complete set of Ki values for this compound, a precise selectivity profile cannot be calculated. However, the observation that 2-iodo substitution can decrease affinity at A2A and A3 receptors suggests that the selectivity profile of this compound would differ from that of NECA. frontiersin.org The development of selective agonists often involves modifications at the 2-position of the adenine (B156593) nucleus. For example, certain 2-alkynyl substitutions on NECA have been shown to enhance selectivity for the A3 receptor over A1 and A2A receptors. nih.gov

Radioligand competition assays are the standard method for determining the binding affinity of an unlabeled ligand like this compound. semanticscholar.org These assays involve incubating a source of the target receptor (e.g., cell membranes from CHO cells stably expressing a specific human adenosine receptor subtype) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. mdpi.com

The choice of radioligand is critical. For adenosine receptors, common radioligands include:

[3H]CCPA (2-chloro-N6-cyclopentyladenosine): A high-affinity, selective agonist radioligand for the A1 receptor. mdpi.com

[3H]NECA: A high-affinity, non-selective agonist radioligand often used for A2A and A3 receptor binding assays. mdpi.com

[125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide): A high-affinity, selective radioligand for the A3 receptor.

The unlabeled ligand (this compound) competes with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Agonist, Partial Agonist, and Antagonist Characterization

Beyond binding affinity, it is essential to characterize the functional activity of a ligand—whether it activates the receptor (agonist), partially activates it (partial agonist), or blocks the action of an agonist (antagonist).

Functional efficacy is the ability of a drug-receptor complex to produce a maximal functional response. nih.gov It is often assessed in vitro by measuring the downstream signaling effects of receptor activation, such as the inhibition (for Gi-coupled receptors like A1 and A3) or stimulation (for Gs-coupled receptors like A2A and A2B) of adenylyl cyclase and the subsequent changes in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is typically expressed as its EC50 value, the concentration required to produce 50% of its maximal effect.

Specific functional efficacy data, such as EC50 values or measures of intrinsic activity, for this compound are not extensively detailed in the available literature. Studies on 2-substituted adenosine derivatives have shown that modifications at this position can significantly impact efficacy, leading to compounds that range from full agonists to partial agonists and even antagonists. nih.gov For instance, some 2-ether substituted adenosine derivatives act as partial agonists at the A3 receptor, while others behave as antagonists. nih.gov

To better understand the pharmacological profile of this compound, it is useful to compare it with well-characterized reference ligands.

NECA (5'-N-ethylcarboxamidoadenosine): As the parent compound, NECA serves as a primary reference. It is a potent, non-selective full agonist at A1, A2A, and A3 receptors and an agonist at the A2B receptor. mdpi.comnih.gov Its high potency across subtypes makes it a valuable tool in research but limits its therapeutic potential due to a lack of selectivity.

CCPA (2-chloro-N6-cyclopentyladenosine): This compound is a highly potent and selective agonist for the A1 receptor. nih.gov The presence of a chlorine atom at the 2-position, combined with the N6-cyclopentyl group, confers this high selectivity. Comparing this compound with CCPA would be particularly insightful for understanding the influence of the 2-iodo substitution on A1 receptor affinity and selectivity, especially in the context of the 5'-N-ethylcarboxamide group of NECA.

The substitution at the 2-position of the adenine ring is a key determinant of both affinity and efficacy at adenosine receptors. While the iodine atom in this compound modifies the properties of the parent NECA molecule, a full quantitative and functional characterization remains to be comprehensively documented in publicly available research.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Impact of C2 Substituents (e.g., Halogens, Alkynyl, Aryl Groups)

Substitution at the C2 position of the adenosine scaffold is a key strategy for enhancing affinity and selectivity for specific adenosine receptor subtypes. The introduction of various functional groups, from simple halogens to more complex alkynyl and aryl moieties, can significantly alter the pharmacological properties of the resulting analogue. d-nb.infoacs.org

Research has shown that adding a substituent at the C2 position of NECA derivatives can influence species-specific receptor affinity. For instance, many 2-substituted NECA derivatives exhibit a lower affinity for the human A2A adenosine receptor compared to the rat A2A receptor, even though the parent compound, NECA, is equipotent in both species. researchgate.net This suggests that the C2 position interacts with a region of the receptor that differs between species.

Halogen substitution is a common modification. The introduction of a 2-chloro group, in combination with modifications at the N6 and 5'-positions, can dramatically enhance selectivity for the A3 receptor. sigmaaldrich.com For example, Cl-IB-MECA is significantly more selective for the rat A3 receptor over A1 and A2A receptors. sigmaaldrich.com In a series of N6-(3-halobenzyl)-5'-N-ethyluronamide derivatives, the potency at A1 and A2A receptors followed the order I ≈ Br > Cl > F. nih.gov This trend highlights the influence of the halogen's size and electronic properties on receptor binding. C2 substitution with a hexynyl group has also been shown to be important for binding at the A2A receptor. acs.org

The introduction of bulkier groups, such as aryl-alkynyl chains, has also been explored. A series of adenosine derivatives featuring 2-(ar)-alkynyl chains demonstrated high affinity for the human A3 receptor. nih.gov Molecular modeling studies suggest that these C2-alkynyl groups may play a role in correctly orienting the 5'-substituent within the binding pocket, influencing whether the compound acts as a partial or full agonist. mdpi.com

| Compound | C2-Substituent | N6-Substituent | 5'-Substituent | Receptor Target | Affinity (Ki, nM) | Selectivity vs A1/A2A | Reference |

|---|---|---|---|---|---|---|---|

| NECA | -H | -H | -N-ethylcarboxamide | hA3 | Potent | Non-selective | sigmaaldrich.comresearchgate.net |

| Cl-IB-MECA | -Cl | -3-Iodobenzyl | -N-methylcarboxamide | rA3 | High | 2500x (vs A1), 1400x (vs A2A) | sigmaaldrich.com |

| IB-MECA | -H | -3-Iodobenzyl | -N-methylcarboxamide | rA3 | 1.1 | 50x | nih.govnih.gov |

| 2-(ar)-alkynyl adenosine derivatives | -alkynyl | -H or small alkyl | -H | hA3 | High Affinity (Partial Agonists) | Varies | nih.gov |

| 2-(ar)-alkynyl NECA derivatives | -alkynyl | -H or small alkyl | -N-ethylcarboxamide | hA3 | High Affinity (Full Agonists) | Varies | nih.gov |

Influence of N6 Substituents and 5′-Carboxamido Modifications

Modifications at the N6 and 5' positions are fundamental in the development of adenosine receptor agonists, often working in concert to determine both potency and selectivity. nih.gov The 5'-carboxamido group, characteristic of NECA and its derivatives, is known to confer increased potency at all AR subtypes. sigmaaldrich.comacs.org The conversion of adenosine derivatives that are partial agonists at the A3 receptor into full agonists when the 5'-hydroxyl group is replaced with a 5'-N-ethyluronamide (the NECA modification) underscores the critical role of this moiety in receptor activation. nih.gov Studies suggest that the 5'-alkylamide of NECA-like agonists enhances A3 receptor affinity and efficacy, with an N-methylamide being favored over N-ethyl or N-cyclopropylamides for A3 selectivity. nih.govmdpi.com

The N6 position is a primary site for introducing substituents to achieve receptor subtype selectivity. core.ac.uk For A3 receptor agonists, combining an N6-benzyl group with a 5'-N-alkyluronamide modification has proven effective for increasing both binding affinity and selectivity over A1 and A2A receptors. nih.gov Optimization of the N6-benzyl substituent led to the development of N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA), a highly potent A3 agonist that is 50-fold selective for rat A3 receptors versus A1 and A2A receptors. nih.govnih.gov Further exploration of N6-arylcarbamoyl derivatives has also yielded compounds with low nanomolar affinity for A3 receptors. ebi.ac.uk

The interplay between these positions is crucial. SAR studies have indicated that the contributions of modifications at the N6 and 5' positions toward A3 potency can be additive and not interdependent, allowing for a modular approach to ligand design. nih.gov

| Compound Series | Key N6-Substituent | Key 5'-Substituent | Effect on A3 Receptor | Reference |

|---|---|---|---|---|

| N6-benzyladenosine-5'-uronamides | -Benzyl (and substituted benzyl) | -N-alkyluronamide | Increased affinity and selectivity | nih.gov |

| IB-MECA | -3-Iodobenzyl | -N-methylcarboxamide | High potency (Ki = 1.1 nM) and 50-fold selectivity | nih.govnih.gov |

| 5'-Uronamide derivatives | -Benzyl | -N-methyl > -N-ethyl ≈ -carboxamide > -N-cyclopropyl | N-methyl favored A3 selectivity | nih.gov |

| (ar)-alkynyl adenosine vs. NECA analogues | -H or small alkyl | -OH vs. -N-ethyluronamide | -N-ethyluronamide converts partial agonists to full agonists | nih.gov |

Conformational Analyses and Ligand-Receptor Fit

Conformational analysis, which studies the spatial arrangement of atoms in a molecule and their associated energies, is essential for understanding how a ligand like this compound fits into its receptor. lumenlearning.comlibretexts.org The flexibility of the adenosine scaffold, particularly the rotation around the glycosidic bond connecting the purine (B94841) base to the ribose sugar, allows it to adopt different shapes (conformations).

Molecular modeling and docking studies provide insights into the ligand-receptor fit. For adenosine agonists, the ribose moiety is thought to be deeply embedded in the binding site, with the hydrophilic sp3 hybridized ribose being a requirement for A3AR activation. mdpi.com A proposed sub-pocket in the binding site is believed to be a crucial interaction domain for receptor activation, particularly for the 5'-substituent. nih.govmdpi.com The ability of the 5'-carboxamido group of NECA analogues to access this sub-pocket may explain their enhanced efficacy compared to simple adenosine derivatives. nih.gov

The conformation of substituents also plays a critical role. For N6-substituted adenosine derivatives, a specific torsion angle (N1–C6–N6–C2) is often preferred for high-affinity binding. nih.gov In studies of N6-benzyladenosine-5'-uronamides, the conformations of the N6-benzyl and 5'-carboxamido groups were treated independently, suggesting that their conformational properties could be optimized separately to improve A3 potency. nih.gov Furthermore, the conformation of the ligand as a whole, particularly the glycosidic bond which can be syn or anti, may be linked to the degree of agonism. It has been suggested that for some C2-substituted derivatives, an anti conformation is associated with full agonism, while a syn conformation leads to partial agonism. mdpi.com The steric bulk and electronic properties of substituents, such as the iodo group in this compound, influence which conformations are most stable and how the ligand orients itself within the complex and dynamic environment of the receptor's binding pocket. lumenlearning.com

Cellular and Subcellular Mechanisms Modulated by 2 Iodo Neca

G Protein Coupling and Activation Dynamics

The primary mechanism of action for adenosine (B11128) receptors involves their interaction with heterotrimeric G proteins, which consist of α, β, and γ subunits. libretexts.orgnih.gov Ligand binding induces a conformational change in the receptor, which in turn activates the G protein by promoting the exchange of GDP for GTP on the Gα subunit. youtube.com This leads to the dissociation of the Gα subunit from the βγ complex, allowing both components to interact with downstream effectors. youtube.com

Adenosine receptors exhibit distinct coupling preferences for different G protein families, which determines their principal effect on the cell. medbullets.com

Gs (Stimulatory G protein): The A₂ₐ and A₂ₑ receptors preferentially couple to Gs proteins. nih.gov Activation of Gs leads to the stimulation of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). youtube.com 2-Iodo-NECA itself is frequently utilized as a chemical intermediate for the synthesis of more complex A₂ₐ receptor agonists. nih.gov These A₂ₐ-selective agonists derived from this compound have been shown to exert their effects through the Gs pathway, leading to anti-inflammatory responses. nih.gov

Gi/o (Inhibitory G protein): The A₁ and A₃ receptors couple to Gi/o proteins. nih.gov Activation of Gi inhibits adenylyl cyclase, thereby reducing the intracellular production of cAMP. medbullets.comcaymanchem.com The introduction of an iodo-substituent at the C2 position of the adenosine scaffold, as seen in this compound, has been a strategy in developing potent and selective agonists for the A₃ receptor, which signals via the Gi pathway. nih.gov

The differential coupling of adenosine receptor subtypes to Gs and Gi proteins is fundamental to their opposing effects on adenylyl cyclase.

Table 1: G Protein Coupling of Adenosine Receptor Subtypes

| Receptor Subtype | Primary G Protein Family | Major Downstream Effect |

|---|---|---|

| A₁ | Gi/o | Inhibition of Adenylyl Cyclase |

| A₂ₐ | Gs | Stimulation of Adenylyl Cyclase |

| A₂ₑ | Gs | Stimulation of Adenylyl Cyclase |

| A₃ | Gi/o | Inhibition of Adenylyl Cyclase |

Beyond canonical G protein signaling, GPCR activity is also regulated by β-arrestins. Following receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestin 2 can be recruited to the receptor. mdpi.comfrontiersin.org This interaction can lead to receptor desensitization and internalization, or it can initiate a separate, G protein-independent signaling cascade. frontiersin.org Ligands that show preferential activation of either the G protein or the β-arrestin pathway are known as "biased agonists". mdpi.com

To dissect these pathways, researchers employ sophisticated assays:

β-Arrestin2 Recruitment Assays: These assays, often using technologies like enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET), measure the direct interaction between an activated GPCR and β-arrestin 2 in live cells. nih.govdiscoverx.comdiscoverx.com

miniGα Recruitment Assays: To specifically study G protein coupling without the complexity of the full heterotrimer, engineered "mini" G proteins (e.g., miniGαi) are used. acs.org These assays can quantify the direct recruitment of a specific Gα subtype to an activated receptor.

While these assays are critical for understanding the functional selectivity of AR ligands, specific studies employing this compound in β-arrestin2 or miniGα recruitment assays were not identified in a review of the literature. However, related 2-substituted (N)-methanocarba adenosine analogs have been characterized at the human A₃AR using both miniGαi and β-arrestin2 recruitment assays, where they behaved as agonists in both pathways. acs.org

Adenylyl Cyclase Regulation and Cyclic AMP (cAMP) Modulation

The regulation of the enzyme adenylyl cyclase is a primary consequence of adenosine receptor activation and a direct reflection of Gs versus Gi protein coupling.

Forskolin (B1673556) is a labdane (B1241275) diterpene that directly activates most isoforms of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. atsjournals.orgphysiology.org This tool is widely used in functional assays to study Gi-coupled receptors. By pre-stimulating cells with forskolin to elevate cAMP, the inhibitory effect of a Gi-coupled agonist can be more readily measured as a decrease from this elevated baseline. atsjournals.org This method is standard for characterizing the activity of agonists at A₁ and A₃ receptors. Conversely, in systems with low basal adenylyl cyclase activity, forskolin can be used to potentiate the response to Gs-coupled receptor agonists.

Direct measurement of intracellular cAMP is a cornerstone for determining the functional consequence of adenosine receptor activation. Assays for cAMP accumulation are routinely performed in cell lines stably expressing a specific human adenosine receptor subtype. semanticscholar.org

Stimulation via Gs: As a precursor for A₂ₐR-selective agonists, this compound derivatives have been shown to stimulate intracellular cAMP accumulation in human neutrophils. nih.gov This effect is consistent with the activation of the A₂ₐR and its coupling to the Gs-adenylyl cyclase pathway. nih.gov The parent compound, NECA, robustly stimulates cAMP accumulation via A₂ₐ and A₂ₑ receptors. atsjournals.orgatsjournals.org

Inhibition via Gi: In contrast, activation of A₁ and A₃ receptors by agonists leads to a decrease in adenylyl cyclase activity and, therefore, lower levels of intracellular cAMP. nih.gov

Table 2: Effect of Adenosine Receptor Subtype Activation on cAMP Levels

| Receptor Subtype | G Protein Pathway | Effect on Intracellular cAMP |

|---|---|---|

| A₁ | Gi | Decrease |

| A₂ₐ | Gs | Increase |

| A₂ₑ | Gs | Increase |

| A₃ | Gi | Decrease |

Other Intracellular Signaling Cascades

While the adenylyl cyclase/cAMP system is a principal pathway, adenosine receptors can also modulate other intracellular signaling cascades. Notably, some AR subtypes can couple to Gq/11 family G proteins. nih.gov Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two different second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgcaymanchem.com IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a rise in cytosolic calcium concentration. caymanchem.com

Studies on endogenously expressed human A₂ₑ receptors have shown that the non-selective agonist NECA can stimulate calcium mobilization, an effect that is blocked by Gq/11 inhibitors. nih.govnih.gov This indicates that in certain cellular contexts, the A₂ₑR can signal through the Gq-PLC-calcium pathway. nih.gov Furthermore, NECA has been observed to induce the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway, through complex, cell-type-dependent mechanisms that can involve Gs, Gi, and PI3K. nih.gov Specific research detailing the effects of this compound on these alternative signaling cascades is not extensively available.

Phosphatidylinositol-Specific Phospholipase C Activity

Activation of certain adenosine receptor subtypes, particularly the A2B receptor, can lead to the stimulation of phosphatidylinositol-specific phospholipase C (PI-PLC). researchgate.net This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Research has shown that the activation of A2B adenosine receptors in human embryonic kidney (HEK) 293 cells expressing the human A2B receptor (hA2B HEK 293 cells) leads to the activation of the Gq/11 protein and subsequently the PLC enzyme. researchgate.net This is evidenced by the complete abrogation of NECA-induced calcium increase in the presence of the PLC inhibitor U73122. researchgate.net The enzymatic action of PI-PLC results in the release of glycosylphosphatidylinositol (GPI)-anchored proteins from cell membranes. sigmaaldrich.com

Calcium Mobilization Studies

A key consequence of PI-PLC activation is the mobilization of intracellular calcium ([Ca2+]i). The IP3 generated from PIP2 hydrolysis binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Studies in HEK293 cells, which endogenously express the A2B adenosine receptor, have demonstrated that the adenosine analog NECA can induce calcium mobilization. acs.org In hA2B HEK 293 cells, NECA produced a significant concentration-dependent increase in intracellular Ca2+, with an EC50 value of 312 ± 30 nM. researchgate.net This effect was shown to be mediated by A2B receptors, as it was blocked by A2B-selective antagonists. researchgate.netacs.org Interestingly, in some cell types like CHO cells expressing recombinant A2B receptors, NECA did not induce calcium mobilization, suggesting that the coupling of A2B receptors to this signaling pathway is cell-type dependent. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.org The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases. mdpi.com

In Chinese Hamster Ovary (CHO) cells expressing the recombinant A2B receptor, the nonselective adenosine agonist NECA has been shown to stimulate both ERK1/2 and p38 MAPK activity. nih.gov Specifically, NECA stimulated ERK1/2 activity with an EC50 of 19.4 nM and p38 MAPK activity with an EC50 of 18.5 nM in this cell line. nih.gov The activation of MAPK pathways can lead to the modulation of transcription factors and subsequent changes in gene expression. researchgate.net

Cellular Responses in in vitro Systems (Non-Human Cell Lines)

The effects of this compound and its parent compound NECA have been extensively studied in various non-human cell lines to elucidate the function and signaling of adenosine receptors.

Studies in Recombinant Adenosine Receptor-Expressing Cell Lines (e.g., CHO, HEK293T)

Recombinant cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293T (HEK293T) cells, are valuable tools for studying specific adenosine receptor subtypes in a controlled environment.

In CHO cells engineered to stably overexpress the human adenosine A1 receptor (ADORA1) and the G protein Gα15, NECA induced a concentration-dependent stimulation of intracellular calcium mobilization with an EC50 of 0.12 μM. genscript.com In another study using CHO cells expressing the human A2A and A2B receptors, NECA stimulated cAMP accumulation with EC50 values of 16 nM and 2.5 nM, respectively. nih.gov However, as previously mentioned, NECA did not induce calcium mobilization in CHO cells expressing only recombinant A2B receptors, highlighting the cell-specific nature of receptor coupling. nih.gov

HEK293 cells endogenously expressing the A2B receptor have been used to demonstrate NECA-induced calcium mobilization. acs.org Furthermore, in HEK293 cells overexpressing the A2A receptor, the receptor's activity is mediated by Gαs protein, leading to the activation of adenylyl cyclase and synthesis of intracellular cAMP. bpsbioscience.com

Table 1: Effects of NECA in Recombinant Cell Lines

| Cell Line | Receptor Expressed | Parameter Measured | Agonist | EC50 Value |

| CHO-K1/ADORA1/Gα15 | Human Adenosine A1 | Intracellular Calcium Mobilization | NECA | 0.12 μM genscript.com |

| CHO | Human Adenosine A2A | cAMP Accumulation | NECA | 16 nM nih.gov |

| CHO | Human Adenosine A2B | cAMP Accumulation | NECA | 2.5 nM nih.gov |

| CHO | Human Adenosine A2B | ERK1/2 Activity | NECA | 19.4 nM nih.gov |

| CHO | Human Adenosine A2B | p38 MAPK Activity | NECA | 18.5 nM nih.gov |

| hA2B HEK 293 | Human Adenosine A2B | Intracellular Calcium Mobilization | NECA | 312 ± 30 nM researchgate.net |

Analysis of Adenosine Receptor Machinery in Primary Cell Cultures (e.g., Rat Myotubes)

Primary cell cultures provide a model that more closely resembles the in vivo environment. Studies in rat primary skeletal muscle cells (myotubes) have been instrumental in understanding the role of adenosine receptors in muscle tissue.

In cultured rat myotubes, treatment with NECA elicited a significant increase in cAMP levels, which was inhibited by the A2B antagonist PSB603, indicating the involvement of A2B receptors. biomedpharmajournal.org The selective A2A agonist CGS21680 failed to evoke a significant cAMP increase, suggesting that the A2B receptor is the primary subtype mediating this effect in rat myotubes. biomedpharmajournal.orgresearchgate.net Further research in rat L6 skeletal muscle cells showed that NECA can alter the expression of genes involved in fatty acid oxidation, such as CPT1B and ACCβ. researchgate.net

Pharmacological Characterization of 2 Iodo Neca in in Vivo Preclinical Models Non Human Focus

Evaluation of Receptor Occupancy and Functional Activity in Animal Tissues

The interaction of 2-Iodo-NECA with adenosine (B11128) receptors has been a subject of investigation to understand its binding affinity and functional effects in different animal tissues. While specific in vivo receptor occupancy studies for this compound are not extensively detailed in the provided search results, the broader context of adenosine receptor pharmacology provides a framework for its expected behavior.

Adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes, are G-protein-coupled receptors that mediate a wide range of physiological effects. nih.gov The parent compound, NECA, is known for its high affinity for both A1 and A2A receptors. nih.gov Modifications at the 2-position of the adenosine nucleus, such as the introduction of an iodo group, are a common strategy to alter the selectivity and potency of these ligands. nih.gov

In preclinical models, the functional activity of adenosine receptor agonists is often assessed by measuring their impact on physiological processes regulated by these receptors. For instance, A1 receptor activation in the heart is known to be cardioprotective, while A2A receptor stimulation can lead to vasodilation. nih.govmdpi.com Studies on related 2-substituted adenosine analogs have demonstrated potent effects in various animal models, suggesting that this compound would also exhibit significant functional activity. acs.org

The functional consequences of receptor binding are often evaluated through assays measuring second messenger production, such as cyclic AMP (cAMP). nih.gov A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels, whereas A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP. nih.gov

Studies on Species-Specific Receptor Responses (e.g., Human vs. Rat vs. Mouse Adenosine Receptors)

Significant species-specific differences exist in the pharmacology of adenosine receptors, which is a critical consideration in preclinical research. The amino acid sequence of the A3 adenosine receptor, for example, shows as little as 70% identity between rodents and primates. nih.gov These differences can lead to substantial variations in ligand binding affinity, selectivity, and functional efficacy. nih.gov

For instance, some A3 receptor antagonists that are potent at the human receptor show weak or no activity at rat and mouse orthologs. nih.gov Furthermore, A3 receptor agonists can induce systemic degranulation of mast cells in rodents, an effect not observed in humans. nih.gov While direct comparative studies on this compound across multiple species are not detailed, the known species-dependent behavior of other adenosine ligands underscores the importance of careful species selection and data interpretation in preclinical studies involving this compound.

The regulation of adenosine receptors also differs between species. For example, the rat A3 receptor desensitizes more rapidly than its human counterpart. nih.gov Such differences in receptor kinetics can influence the observed in vivo effects of a ligand like this compound.

The following table summarizes the known affinities of various adenosine receptor ligands, including the parent compound NECA, at rat adenosine receptors, providing a reference for the expected binding profile of this compound in this species.

| Compound | Receptor Subtype | Tissue Source | Binding Affinity (Ki, nM) |

| NECA | A1 | Rat Brain Membranes | ~10 |

| NECA | A2 | Rat Brain Membranes | ~10 |

| R-PIA | A1 | Rat Brain Cortical Membranes | - |

| CGS 21680 | A2 | Rat Brain Tissue | 21 |

| CHEA | A2 | Rat Brain Tissue | 22 |

| MPEA | A2 | Rat Brain Tissue | 11 |

| 8-Phenyltheophylline | A1 | Rat A1AR | 86 |

| 8-Phenyltheophylline | A2A | Rat A2AAR | 848 |

Assessment of Ligand Behavior and Receptor Modulation in Animal Models (e.g., Rodent Brain, Cardiac Tissue)

The in vivo behavior of adenosine receptor ligands is often studied in rodent models, particularly in the brain and cardiac tissues where adenosine receptors are abundantly expressed and play crucial physiological roles.

Rodent Brain: In the rat brain, adenosine receptors are involved in neurotransmission and neuronal function. A1 receptors are highly expressed in the hippocampus and cortex, while A2A receptors are concentrated in the striatum. nih.govnih.gov Chronic administration of adenosine receptor agonists in rats has been shown to modulate receptor expression and function. For instance, treatment with NECA can lead to a desensitization of A2A receptor-mediated pathways. researchgate.net Studies using radiolabeled ligands allow for the visualization and quantification of receptor binding in different brain regions. guidetopharmacology.org While specific studies on this compound's effects on the rodent brain are not detailed, its structural similarity to NECA suggests it would interact with these receptors and potentially modulate their activity.

Cardiac Tissue: In cardiac tissue, adenosine receptors, particularly the A1 and A3 subtypes, are implicated in cardioprotection against ischemic injury. nih.govmdpi.com Studies in isolated rat and rabbit hearts have shown that A3 receptor agonists can protect the myocardium from ischemia-reperfusion injury. nih.gov However, there is evidence suggesting that in some cases, the observed cardioprotective effects of A3 agonists may be mediated through the A1 receptor. nih.gov The expression of A3 receptors is relatively low in the heart compared to other tissues like the testes and lungs, and there are significant interspecies differences in expression levels. mdpi.com For example, high levels of A3AR mRNA are found in rat testes and mast cells, while levels in the cardiovascular system are low. mdpi.com In humans, the lungs and liver show high expression. mdpi.com

The following table summarizes findings from studies on the effects of adenosine receptor agonists in rodent cardiac models.

| Agonist | Animal Model | Tissue | Observed Effect | Receptor Implicated |

| Cl-IB-MECA | Isolated Rat Heart | Myocardium | Protection against ischemia-reperfusion injury | A1 (blocked by DPCPX) |

| IB-MECA | Isolated Rabbit Heart | Myocardium | Protection against ischemia-reperfusion injury | A1 (blocked by DPCPX) |

Data from a study on A3 agonist cardioprotection. nih.gov

Methodological Considerations for In Vivo Pharmacological Studies

Conducting in vivo pharmacological studies with compounds like this compound requires careful methodological considerations to ensure the reliability and translatability of the findings. nuvisan.com

Animal Model Selection: The choice of animal model is critical due to the significant species differences in adenosine receptor pharmacology. nih.gov The relevance of the model to the human physiological or pathological condition under investigation must be carefully evaluated. orbismedicines.com

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for interpreting its in vivo effects. PK/PD modeling helps to establish the relationship between the dose administered, the concentration of the compound at the receptor site, and the observed pharmacological response. orbismedicines.com

Receptor Occupancy: In vivo receptor occupancy studies, often using techniques like positron emission tomography (PET) with radiolabeled ligands, can provide direct evidence of target engagement and help to correlate receptor binding with functional outcomes.

Functional Assays: The selection of appropriate functional assays is crucial. These can range from measuring changes in second messenger levels (e.g., cAMP) in tissue samples to assessing physiological responses like changes in blood pressure or heart rate. nih.govnih.gov

Control Experiments: The use of selective antagonists is vital to confirm that the observed effects of this compound are indeed mediated by a specific adenosine receptor subtype. nih.gov

Advanced Research Applications and Methodologies

Development of 2-Iodo-NECA as a Pharmacological Probe

This compound and its related iodinated derivatives are instrumental in developing highly specific tools for receptor characterization and signal transduction pathway elucidation.

Use in Radioligand Development and Imaging Techniques (excluding human use)

The incorporation of iodine, particularly radioisotopes of iodine, into the structure of adenosine (B11128) analogs allows for their application as radioligands in various imaging and binding studies. 2-Iodo-5′-N-ethylcarboxamidoadenosine has been utilized as a precursor in the synthesis of 2-alkynyl A2A adenosine receptor (AR) agonists, highlighting its role in creating modified adenosine derivatives for receptor interaction studies. fishersci.pt

A derivative, 2-Hexynyl-5′-N-ethylcarboxamidoadenosine, which is structurally related to this compound through a modification at the 2-position of the adenosine nucleus, is recognized as a valuable tool for investigating interactions between adenosine receptors and radioligands. guidetopharmacology.org This underscores the broader utility of 2-substituted NECA analogs in radioligand research.

Furthermore, iodinated adenosine derivatives have been directly employed as radioligands in non-human biological systems. For instance, (-)-N6-([125I]iodo-4-hydroxyphenylisopropyl)adenosine has been used in competition binding studies to analyze A1-receptor agonists in guinea-pig cerebral cortical membranes, demonstrating its utility in in vitro pharmacological characterization. guidetomalariapharmacology.org

Another significant example is MRS1898, a high-affinity, selective radioligand for the rat A3 adenosine receptor. This compound, which contains an iodo group, has been characterized for its binding properties in in vitro studies and is considered useful for applications such as autoradiography, despite a noted limitation of relatively high non-specific binding. frontiersin.org Its affinity (K_d) for the rat A3AR was determined to be 0.17 ± 0.04 nM, with a B_max of 0.66 ± 0.15 pmol/mg protein. frontiersin.org

The radiolabeled derivative [18F]-FNECA, a positron-emitting analog of NECA, has been successfully employed for Positron Emission Tomography (PET) imaging of adenosine receptors in rabbits. Studies showed rapid radiotracer uptake, reaching maximum levels in less than two minutes in the heart and testes, and approximately six minutes in the brain, lungs, and liver. researchgate.net Specific binding of [18F]-FNECA was further confirmed in competition experiments on brain and heart sections using autoradiographic techniques. researchgate.net

Table 1: Binding Characteristics of Select Iodinated Adenosine Receptor Ligands (Non-Human Studies)

| Compound | Receptor Subtype | Species/System | K_d (nM) / IC_50 (nM) | Application | Citation |

| MRS1898 | Rat A3AR | CHO cell membranes (rat A3AR) | 0.17 ± 0.04 (K_d) | Radioligand for in vitro studies, autoradiography | frontiersin.org |

| (-)-N6-([125I]iodo-4-hydroxyphenylisopropyl)adenosine | A1AR | Guinea-pig cerebral cortex | 7.9 (IC_50) | Competition binding studies | guidetomalariapharmacology.org |

Application in Biosensor Development

While this compound itself is a well-established pharmacological probe due to its receptor affinity, direct and specific applications of this compound in biosensor development are not extensively documented in the provided research. However, the broader field of biosensor technology is actively developing tools for detecting and analyzing biological entities, including small molecules and their interactions with receptors. mdpi.comfrontiersin.org Biosensors leverage a biorecognition element combined with a transducer system, offering high selectivity and sensitivity. mdpi.com Given that NECA is recognized as a pharmacological probe guidetopharmacology.orgtandfonline.com, the high affinity and specificity of this compound for adenosine receptors could conceptually position it as a valuable component in the design of biosensors aimed at detecting specific receptor activation states or the presence of endogenous adenosine. Such biosensors could potentially be developed by immobilizing the receptor and using this compound as a reporter ligand, or vice versa, to transduce binding events into a measurable signal.

Computational Approaches in this compound Research

Computational methods play a pivotal role in understanding the molecular interactions of this compound and its derivatives with their target receptors, facilitating rational drug design and optimization.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking and dynamics simulations are widely applied to investigate the binding modes and stability of ligands with adenosine receptors. These techniques provide atomic-level insights into ligand-receptor interactions, which are crucial for understanding the pharmacological profiles of compounds like this compound.

For instance, the synthesis of novel 2-alkynyladenosines, which involved the coupling of terminal alkynes to 2-iodo 5′-N-ethylcarboxamidoadenosine (NECA), was part of a design strategy to affect selectivity and potency at the adenosine C2-position. fishersci.pt This implies that computational modeling would have been integral in predicting and optimizing these structural modifications. Molecular modeling studies, including molecular mechanics calculations using force fields like AMBER 96 and molecular dynamics simulations, have been performed on 2-alkynyl derivatives of adenosine-5-N-ethyluronamide (NECA) to understand their biological activity at human and rat adenosine receptors. uni.lu

The docking of NECA itself has provided insights into its interaction with the A2B AR-ligand complex, highlighting the involvement of the exocyclic amino group at the 6-position of NECA in binding. tocris.com Furthermore, the docking of MRS2500, an (N)-methanocarba analog containing a 2-iodo group, at the human P2Y1 receptor has been extensively studied. This compound, chemically named 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, displayed subnanomolar affinities and its docking provided considerable insight into its molecular recognition. nih.gov These studies demonstrate the direct application of docking and dynamics simulations to iodinated adenosine analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activities. nih.gov This method is crucial for predicting the properties of new compounds and guiding the design of novel therapeutic agents. nih.govgoogleapis.com

While specific QSAR studies focusing solely on this compound were not explicitly found in the provided search results, QSAR modeling is a recognized approach in adenosine receptor research. For example, homology modeling and 3D-QSAR studies have been conducted for the A3 adenosine receptor, indicating the application of these techniques to understand the structure-activity relationships of ligands interacting with ARs. sigmaaldrich.com Given that this compound is a derivative of NECA and a known ligand for adenosine receptors, QSAR methodologies would be highly relevant for:

Predicting activity: Developing models to predict the binding affinity or functional activity of novel 2-substituted NECA derivatives.

Identifying key structural features: Elucidating which molecular descriptors, including the presence and position of the iodine atom, contribute most significantly to the observed pharmacological properties.

Guiding synthesis: Informing the design of new this compound analogs with improved potency or selectivity by suggesting optimal structural modifications.

QSAR models, whether linear or non-linear, aim to capture the influence of molecular structure on biological activity. frontiersin.org The integration of molecular descriptors, which are numerical representations of physicochemical properties, with biological activity data allows for the creation of predictive models, which can be validated through various statistical parameters such as R^2 values. zhanggroup.org

Integrative Omics Approaches in Understanding this compound Action

Integrative omics approaches, encompassing genomics, transcriptomics, proteomics, metabolomics, and epigenomics, combine data from multiple high-throughput technologies to provide a comprehensive understanding of biological systems and disease mechanisms. uni.luzhanggroup.orgsci-hub.senih.gov These approaches aim to unravel complex biological processes by integrating data across different molecular layers, from DNA to metabolites. nih.gov

While direct studies specifically applying integrative omics to understand the action of this compound were not found in the search results, these methodologies hold significant potential for elucidating the broader biological impact of such pharmacological probes. For a compound like this compound, which interacts with specific G protein-coupled adenosine receptors, integrative omics could be used to:

Map downstream effects: Analyze changes in gene expression (transcriptomics), protein levels (proteomics), or metabolic pathways (metabolomics) in response to this compound administration in relevant biological models (e.g., cell lines, animal tissues, excluding human use).

Identify novel targets/pathways: Uncover previously unknown cellular pathways or molecular targets modulated by this compound beyond its primary receptor interaction.

Understand systemic responses: Provide a holistic view of how this compound influences cellular physiology at a systems level, revealing interconnected regulatory networks. zhanggroup.org

Biomarker discovery: Potentially identify molecular biomarkers indicative of this compound's pharmacological effects, which could be useful in preclinical research. nih.gov

The challenge in integrative omics lies in developing robust data integration methods and tools to handle high-dimensional, heterogeneous datasets. mdpi.comuni.lu However, the insights gained from such multi-omics analyses can significantly advance the understanding of complex biological mechanisms and inform future research directions for pharmacological agents like this compound. nih.gov

Transcriptomic and Proteomic Analyses of Receptor Expression and Signaling Pathways

Transcriptomic and proteomic analyses are advanced methodologies employed to comprehensively study gene expression at the RNA (transcriptome) and protein (proteome) levels, respectively. These techniques are crucial for understanding the molecular mechanisms underlying cellular responses, including those mediated by receptor activation and signaling pathways nih.govbiorxiv.orgfrontiersin.orgembopress.org.

Methodologies and Applications:

Transcriptomic analysis , often performed using RNA sequencing (RNA-Seq), quantifies the expression levels of thousands of genes simultaneously. This allows researchers to identify genes that are up-regulated or down-regulated in response to a specific compound or condition nih.govfrontiersin.org. Pathway enrichment analysis can then be applied to these differentially expressed genes to pinpoint affected biological pathways, such as those involved in inflammation, immune response, or specific signaling cascades like Wnt or G-protein-mediated pathways researchgate.netchem960.com.

Proteomic analysis , typically involving mass spectrometry (LC-MS/MS), identifies and quantifies proteins present in a sample. This provides insights into the functional state of a cell, as proteins are the primary mediators of cellular processes biorxiv.orgembopress.org. Similar to transcriptomics, proteomic data can be subjected to pathway analysis to reveal dysregulated protein networks and signaling pathways, including those related to calcium signaling, protein phosphorylation, and metabolic processes researchgate.netacs.org. The integration of transcriptomic and proteomic data can offer a more complete picture of cellular changes, as discrepancies between mRNA and protein levels can occur due to post-transcriptional and post-translational regulatory mechanisms nih.govbiorxiv.orgfrontiersin.orgembopress.org.

Application to this compound: While transcriptomic and proteomic analyses are powerful tools for elucidating the cellular impact of pharmacological agents and understanding receptor expression and signaling, specific research directly employing this compound in such comprehensive "omics" studies to map its effects on gene or protein expression and associated signaling pathways was not extensively detailed in the available literature. However, given its nature as an adenosine receptor ligand, these methodologies would be broadly applicable to investigate its downstream cellular effects, identify potential off-target interactions, and characterize its influence on the expression and functional state of adenosine receptors and their coupled signaling cascades in various cell types or tissues.

Comparative Pharmacology of this compound with Other Adenosine Analogues

This compound belongs to a class of 2-substituted NECA derivatives that have been synthesized to explore the structure-activity relationships (SARs) at adenosine receptors and to develop compounds with improved potency and subtype selectivity researchgate.netnih.govsemanticscholar.org. The introduction of substituents, particularly halogen atoms like iodine, at the C2 position of the purine (B94841) ring in adenosine derivatives has been shown to significantly influence their binding affinity and selectivity for the A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes nih.govnih.gov.

NECA (5'-N-ethylcarboxamidoadenosine) itself is a potent but generally non-selective adenosine receptor agonist, showing approximately equipotent binding at A₁ and A₂ receptors and high potency across all four subtypes nih.gov. However, modifications at the 2-position of NECA have been instrumental in developing more selective ligands researchgate.net. For instance, 2-substituted NECA derivatives have been investigated for their affinity and selectivity, particularly at human A₃ adenosine receptors researchgate.net. Studies indicate that 2-substitution can lead to lower affinity for the human A₂A receptor compared to the parent NECA, while potentially providing leads for more selective high-affinity A₃ agonists.

The impact of 2-substitution on adenosine receptor affinity and selectivity is complex and depends on the nature of the substituent. For example, bulky 2-substituents, such as iodo and alkynyl groups, have been shown to increase A₃AR selectivity in mouse models and preserve it in human receptors nih.gov. This suggests that the iodine atom in this compound could contribute to its specific pharmacological profile, potentially enhancing selectivity towards certain adenosine receptor subtypes.

The following table provides a comparative overview of the binding affinities (Ki or EC₅₀ values) of key adenosine analogues, including the parent NECA and other well-characterized agonists and antagonists, across the human adenosine receptor subtypes. These values are typically determined through radioligand binding assays or functional assays (e.g., adenylyl cyclase activity) in cells stably expressing human adenosine receptors, such as Chinese hamster ovary (CHO) cells.

Table 1: Comparative Binding Affinities (Ki/EC₅₀) of Adenosine Analogues at Human Adenosine Receptors

| Compound | A₁ Receptor (Ki, nM) | A₂A Receptor (Ki/EC₅₀, nM) | A₂B Receptor (EC₅₀, nM) | A₃ Receptor (Ki, nM) | Selectivity Profile |

| This compound | N/A | N/A | N/A | N/A | Expected to show enhanced A₃ selectivity based on 2-substitution trends nih.gov. |

| NECA | ~10-18.2 nih.gov | ~10-12.4 nih.gov | 155-2300 | 35.7 | Potent but non-selective agonist across all subtypes nih.gov. |

| CGS-21680 | 140-fold lower vs A₂A | 21-22 nih.gov | N/A | N/A | A₂A selective agonist (140-fold over A₁) nih.gov. |

| N⁶-Cyclohexyladenosine (CHA) | 0.7-6 | N/A | N/A | Intermediate vs A₁/A₂A | High affinity A₁ receptor agonist. |

| DPCPX | 3.9 | 130 | 50 | 4000 | Potent and selective A₁ receptor antagonist. |

| IB-MECA | 54 | 56 | N/A | 1.1 | Potent and selective A₃ receptor agonist. |

| 2-Cl-IB-MECA | 2500-fold lower vs A₃ | 1400-fold lower vs A₃ | N/A | 0.33 | High affinity and extremely selective A₃ receptor agonist. |

Detailed Research Findings and Trends:

2-Substitution and Selectivity: While NECA itself is non-selective, modifications at the C2 position are critical for modulating adenosine receptor affinity and efficacy nih.gov. For example, 2-alkynyl and 2-heteroalkynyl derivatives of NECA have been synthesized to assess their potency and selectivity, particularly for the A₂A receptor. Some 2-substituted NECA derivatives have shown high affinity for A₃ receptors, with some being more potent on A₃ than A₁ or A₂A receptors researchgate.net.

A₃ Receptor Agonists: The A₃ adenosine receptor has been a target for selective agonist development. Compounds like IB-MECA and its 2-chloro analog, 2-Cl-IB-MECA, are highly potent and selective A₃ agonists, demonstrating the significant impact of specific substitutions on selectivity. The introduction of an iodo group at the C2 position, as in this compound, is a strategy that has been shown to increase A₃AR selectivity nih.gov.

Species Differences: It is important to note that the affinity of 2-substituted NECA derivatives can vary between species. For instance, some 2-substituted NECA derivatives showed lower affinity for the human A₂A receptor compared to the rat receptor, while NECA itself was equipotent in both species. This highlights the importance of conducting studies on human receptors when evaluating potential therapeutic agents.

Future Directions in Academic Research on 2 Iodo Neca

Exploration of Novel Synthetic Pathways and Advanced Derivatization

Current synthetic approaches for 2-Iodo-NECA and its derivatives often involve methods such as Sonogashira cross-coupling reactions, where 2-iodo-5'-N-ethylcarboxamidoadenosine is reacted with various alkynes. While effective, future academic research will likely focus on developing more efficient, sustainable, and stereoselective synthetic pathways. This could involve exploring greener chemical reactions that reduce waste and energy consumption, or novel catalytic systems that allow for more precise control over molecular architecture.

Advanced derivatization strategies represent a critical future direction. By systematically modifying different positions of the this compound molecule—such as the N6 position, the 5' ribose moiety, or further substitutions at the 2-position of the purine (B94841) ring—researchers can fine-tune its affinity, selectivity, and functional properties towards specific adenosine (B11128) receptor subtypes. fishersci.fi For instance, while N6-substituted derivatives like CPA (N6-cyclopentyladenosine, PubChem CID: 657378) are often A1-selective, and 2-substituted compounds like CGS21680 (PubChem CID: 3086599) show A2A selectivity, further modifications of this compound could lead to highly specific probes for other subtypes or even multi-target ligands. fishersci.fi

Deeper Elucidation of Allosteric Modulation and Receptor Biased Agonism

Adenosine receptors, as members of the GPCR superfamily, are subject to allosteric modulation, where ligands bind to a site distinct from the orthosteric (agonist-binding) site, thereby altering receptor function or the binding of orthosteric ligands. Future research with this compound should aim to identify and characterize novel allosteric sites on adenosine receptors and to develop this compound derivatives that act as allosteric modulators. Such modulators could offer distinct advantages over orthosteric ligands, including improved selectivity and the ability to fine-tune receptor activity without directly competing with endogenous adenosine (PubChem CID: 60961).

Another critical area is the deeper elucidation of receptor biased agonism. Biased agonism occurs when a ligand preferentially activates certain intracellular signaling pathways over others, even when binding to the same receptor. For example, NECA and its derivatives have been studied in the context of biased agonism at A2B adenosine receptors, demonstrating differential activation of cAMP accumulation versus calcium mobilization or ERK1/2 phosphorylation pathways.

Future studies should investigate whether this compound or its novel derivatives exhibit biased agonism at specific adenosine receptor subtypes. This would involve comprehensive multi-pathway signaling profiling using various cellular assays (e.g., cAMP accumulation, calcium mobilization, beta-arrestin recruitment, ERK1/2 phosphorylation). Understanding the structural determinants within this compound that lead to biased signaling could enable the design of compounds with tailored pharmacological profiles, potentially separating desired therapeutic effects from unwanted side effects. Computational modeling and advanced biophysical techniques, such as molecular dynamics simulations, will be instrumental in mapping the conformational changes induced by biased ligands and identifying the molecular mechanisms underlying pathway selectivity.

High-Throughput Screening and Lead Optimization in Research Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries for desired biological activities. In academic research, this compound, given its established activity at adenosine receptors, can serve as a valuable probe or a starting point for HTS campaigns. Future directions include utilizing this compound and its structurally diverse derivatives in HTS to identify novel ligands for specific adenosine receptor subtypes, including those with unique allosteric or biased signaling properties. Automated liquid handlers and advanced detection systems are crucial for such large-scale screening efforts.

Following hit identification from HTS, lead optimization is a critical phase aimed at improving the potency, selectivity, and pharmacokinetic properties of promising compounds. For this compound-derived hits, future research will involve iterative cycles of chemical modification, synthesis, and biological evaluation. This process can be significantly accelerated by integrating computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, which predict biological activity and binding modes based on chemical structure. The goal is to refine the lead compounds to achieve optimal receptor specificity and functional profiles suitable for further in vivo studies in research models.

Investigating Interactions with Other Neurotransmitter Systems at the Molecular Level

Adenosine is a ubiquitous neuromodulator that significantly influences the activity of other neurotransmitter systems in the central nervous system, including dopaminergic, serotonergic, cholinergic, and GABAergic pathways. This compound, as a selective adenosine receptor agonist, provides a powerful tool to dissect these complex molecular interactions.

Future academic research should focus on using this compound to precisely map the molecular mechanisms of cross-talk between adenosine receptors and other neurotransmitter systems. This could involve investigating the formation of receptor heteromers (complexes between different GPCRs), where the binding of a ligand to one receptor can modulate the function of another. For instance, adenosine A2A receptors are known to form heteromers with dopamine (B1211576) D2 receptors, influencing motor control. Studies with this compound could explore how its binding to specific adenosine receptor subtypes affects the signaling and functional output of co-expressed neurotransmitter receptors.

Furthermore, research could delve into the downstream signaling convergence points where adenosine-mediated pathways interact with those initiated by other neurotransmitters. This could involve examining the modulation of shared intracellular signaling molecules (e.g., adenylyl cyclase, protein kinases) or the regulation of gene expression profiles. Understanding these intricate molecular interactions will be crucial for developing more effective strategies for neurological and psychiatric disorders where imbalances in multiple neurotransmitter systems are implicated.

Uncovering New Fundamental Biological Roles of Adenosine Receptors Through this compound Studies

Adenosine receptors are involved in a vast array of physiological processes, from cardiovascular regulation and inflammation to neuroprotection and metabolism. fishersci.fi However, the full spectrum of their biological roles, particularly in specific cell types, tissues, or under various pathological conditions, remains to be fully elucidated. This compound, as a well-characterized adenosine receptor agonist, offers a valuable chemical probe to uncover previously unrecognized or underappreciated functions of these receptors.

Future academic research should leverage this compound and its highly selective derivatives in novel biological models and experimental setups. This could include:

Studies in emerging disease models: Investigating the role of adenosine receptors in less-explored diseases, such as rare genetic disorders or complex chronic conditions, using this compound to modulate receptor activity.